molecular formula C21H22N4O2 B1334468 (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone CAS No. 837411-45-7

(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone

Cat. No.: B1334468
CAS No.: 837411-45-7
M. Wt: 362.4 g/mol
InChI Key: PTLZWAXQZWBGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the aromatic and heterocyclic components under conditions such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-triazol-5-yl)-piperidin-1-yl]-methanone
  • (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-thiadiazol-5-yl)-piperidin-1-yl]-methanone

Uniqueness

Compared to similar compounds, (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone exhibits unique properties such as higher stability and specific binding interactions due to the presence of the oxadiazole ring .

Biological Activity

The compound (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of aromatic and heterocyclic structures that contribute to its biological properties. The oxadiazole ring is particularly noted for its bioactivity, often acting as a pharmacophore in various therapeutic applications.

Chemical Formula

  • IUPAC Name : (3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
  • CAS Number : 837411-45-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to inhibit various enzymes and receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
  • Receptor Binding : It exhibits strong binding affinity towards certain receptors, enhancing its specificity and efficacy in targeting cancer cells .

Biological Activities

The compound demonstrates a broad spectrum of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
Cell LineIC50 Value (µM)Reference
MCF-70.12 - 2.78
A549Similar range

Antimicrobial Activity

Research indicates that the compound also possesses antimicrobial properties:

  • Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis, showing promising results with IC90 values ranging from 3.73 to 4.00 µM .

Case Studies

  • Anticancer Studies : A study demonstrated that derivatives of the oxadiazole scaffold could inhibit telomerase activity and HDAC, leading to apoptosis in cancer cells .
  • Antimicrobial Research : In a series of experiments, the compound was found to be effective against various bacterial strains, indicating its potential as an antibiotic agent .

Comparative Analysis

Compared to other similar compounds, this compound exhibits unique stability and binding characteristics:

Compound TypeUnique Properties
Oxadiazole DerivativesHigher stability; specific enzyme inhibition
Other Anticancer AgentsBroader spectrum but less specificity

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZWAXQZWBGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.